Clorhidrato de terazosina dihidrato

Descripción general

Descripción

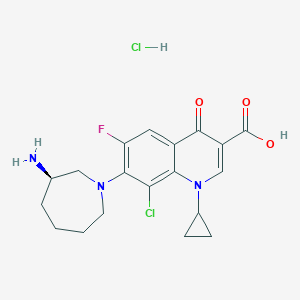

Terazosin hydrochloride dihydrate is a quinazoline compound that inhibits α1-adrenergic receptors . It is clinically used to treat benign prostatic hyperplasia (BPH) and hypertension . In prostate cells, terazosin increases activation of caspase 3 and induces apoptosis .

Synthesis Analysis

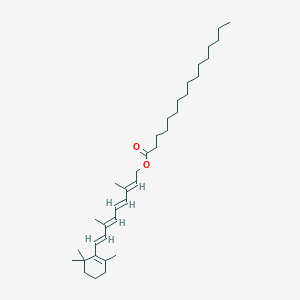

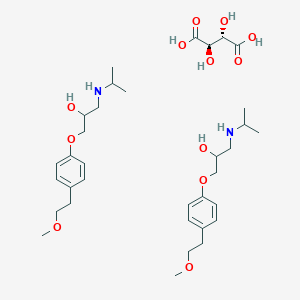

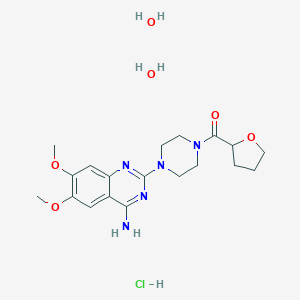

Terazosin hydrochloride dihydrate can be synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine . It has been found to exist at room temperature in four solvent-free forms that can be isolated directly, one solvent-free form that can be prepared by desolvation of a methanolate, a methanol solvate, and a dihydrate .Molecular Structure Analysis

The crystal structure of terazosin hydrochloride dihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P-1 with a = 10.01402 (4), b = 10.89995 (4), c = 11.85357 (4) Å, α = 89.5030 (3), β = 71.8503 (3), γ = 66.5632 (2)° .Chemical Reactions Analysis

The fragmentation decomposition pathways of terazosin have been investigated using mass spectrometry (MS) and thermal analyses (TA) and confirmed by semi-empirical molecular orbital (MO) calculation .Physical And Chemical Properties Analysis

Terazosin hydrochloride dihydrate is a white, crystalline substance, freely soluble in water and isotonic saline . It has been found to exist at room temperature in several forms, including four solvent-free forms, a methanol solvate, and a dihydrate .Aplicaciones Científicas De Investigación

Tratamiento de la hiperplasia prostática benigna (HPB)

El clorhidrato de terazosina dihidrato se utiliza en hombres para aliviar los síntomas en el caso de hiperplasia prostática benigna (HPB). Esta condición es un trastorno urológico causado por el agrandamiento no canceroso de la próstata a medida que los hombres envejecen . La terazosina ayuda a relajar los músculos de la próstata y el cuello de la vejiga, lo que facilita la micción .

Investigación analítica

El this compound se utiliza en investigación analítica, con diversos métodos disponibles para su determinación en diferentes matrices . Estos métodos incluyen espectrofotometría, cromatografía en capa fina (TLC), cromatografía en capa fina de alto rendimiento (HPTLC), cromatografía líquida de alto rendimiento (HPLC) y métodos electroanalíticos .

Desarrollo de formulaciones farmacéuticas

El compuesto se utiliza en el desarrollo de nuevas formulaciones farmacéuticas . Los investigadores involucrados en el desarrollo de nuevos métodos analíticos o formulaciones pueden utilizar el this compound como un estándar de referencia .

Investigación de polimorfos

Se ha encontrado que el this compound existe en varias formas a temperatura ambiente, incluidas cuatro formas libres de solvente, un solvato de metanol y un dihidrato . Estas diferentes formas pueden exhibir diferentes propiedades físicas, lo que convierte al this compound en un tema de interés en las investigaciones de polimorfos .

Solución de reserva estándar de fármacos

El this compound se puede utilizar como una solución de reserva estándar de fármacos para la determinación mediante técnicas potenciométricas y fluorimétricas

Mecanismo De Acción

Target of Action

Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive, orally active α1-adrenoceptor antagonist . The primary targets of this compound are the α1-adrenoceptors . These receptors are abundant in the smooth muscle of blood vessels and the prostate .

Mode of Action

Terazosin hydrochloride dihydrate works by blocking adrenaline’s action on α1-adrenoceptors . This blockade results in the relaxation of smooth muscle in blood vessels and the prostate .

Biochemical Pathways

The inhibition of α1-adrenoceptors by terazosin hydrochloride dihydrate leads to a decrease in arterial tone . This results in the relaxation of smooth muscle in blood vessels, which can lower blood pressure . In the prostate, the relaxation of smooth muscle improves urinary flow .

Pharmacokinetics

Terazosin hydrochloride dihydrate is rapidly and completely absorbed . It undergoes minimal first-pass metabolism in the liver . The compound is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The elimination half-life of terazosin hydrochloride dihydrate is approximately 12 hours .

Result of Action

The action of terazosin hydrochloride dihydrate leads to a decrease in blood pressure and an improvement in urinary flow . This is due to the relaxation of smooth muscle in blood vessels and the prostate, respectively . These effects make terazosin hydrochloride dihydrate useful in the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Terazosin hydrochloride dihydrate interacts with alpha-1 adrenergic receptors, which are proteins located on the surface of smooth muscle cells in blood vessels and the prostate . By blocking these receptors, terazosin hydrochloride dihydrate inhibits the action of adrenaline, leading to the relaxation of these muscles .

Cellular Effects

In terms of cellular effects, terazosin hydrochloride dihydrate influences cell function by causing relaxation of smooth muscle cells in blood vessels and the prostate . This relaxation improves blood flow and eases the process of urination, particularly in men with benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of action of terazosin hydrochloride dihydrate involves its binding to alpha-1 adrenergic receptors . This binding blocks the action of adrenaline on these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This mechanism helps lower blood pressure and improve urinary flow .

Temporal Effects in Laboratory Settings

In laboratory settings, terazosin hydrochloride dihydrate has been shown to have an extended duration of action relative to other similar compounds . It has also been used to probe apoptosis and the rate of DNA synthesis in cultured human prostate cancer cells .

Dosage Effects in Animal Models

In animal models, terazosin hydrochloride dihydrate has been shown to suppress acetaminophen-induced acute liver injury . The effects of the compound varied with different dosages, with significant improvements in liver function observed at a dosage of 0.5 mg/kg .

Metabolic Pathways

The majority of terazosin is metabolized in the liver . The metabolites recovered include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .

Propiedades

IUPAC Name |

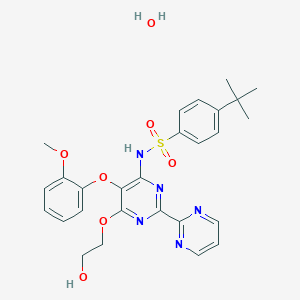

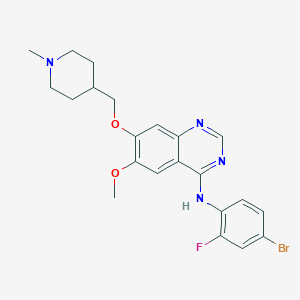

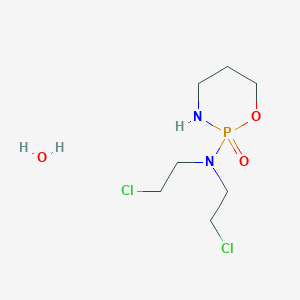

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNOTLRCUQCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70024-40-7 | |

| Record name | Terazosin monohydrochloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.